(R)-4-Isopropylthiazolidine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula CHNS and a molecular weight of approximately 161.29 g/mol. This compound features a thiazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of an isopropyl group at the 4-position contributes to its unique chemical properties and biological activities. It is recognized for its potential applications in pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis.
One of the primary applications of (R)-4-Isopropylthiazolidine-2-thione is as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that can be used to introduce chirality, or handedness, into other molecules during a chemical reaction.
A study published in the Journal of the American Chemical Society demonstrates how (R)-4-Isopropylthiazolidine-2-thione can be used as a chiral auxiliary for the stereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). Source: DOI: 10.1021/ja00003a040:
(R)-4-Isopropylthiazolidine-2-thione exhibits several notable biological activities:
The synthesis of (R)-4-Isopropylthiazolidine-2-thione typically involves several steps:
(R)-4-Isopropylthiazolidine-2-thione has several applications in various fields:
Studies examining the interactions of (R)-4-Isopropylthiazolidine-2-thione with biological systems indicate:
Several compounds share structural similarities with (R)-4-Isopropylthiazolidine-2-thione. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
(S)-4-Isopropylthiazolidine-2-thione | 76186-04-4 | 0.95 | Enantiomer with distinct biological activities |
(S)-4-Benzylthiazolidine-2-thione | 171877-39-7 | 0.71 | Exhibits different antifungal properties |
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid | 7025-19-6 | 0.51 | Related structure but distinct functional groups |
(R)-4-Isopropylthiazolidine-2-thione stands out due to its specific isopropyl substitution and associated biological activities, particularly its role as a chiral auxiliary in drug development and its potential therapeutic benefits in metabolic disorders.
Irritant